Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Description
This compound features a 3-chlorophenyl substituent at the 6-position and a methyl group at the 3-position of the fused imidazo-thiazole core, with an ethyl ester moiety at the 2-position.
The synthesis of such compounds typically involves cyclocondensation reactions between aminothiazoles and α-halo ketones, followed by functionalization at the 2-position (e.g., esterification) . The 3-chlorophenyl group introduces steric and electronic effects that may influence biological activity, solubility, and crystallinity compared to other substituents.
Properties
Molecular Formula |
C15H13ClN2O2S |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C15H13ClN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-5-4-6-11(16)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
UGBBNCNTLDDMCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Aminothiazole derivatives or 2-mercaptobenzimidazole analogs serve as the core heterocyclic scaffold precursors.
- 3-Chlorophenyl-substituted α-bromo ketones or halogenated phenyl ketones are used to introduce the 3-chlorophenyl group at position 6.
- Ethyl bromoacetate or related esters provide the carboxylate functionality at position 2.
Cyclization via Reaction of 2-Aminothiazole with α-Bromo Ketones
One common method involves the reaction of 2-aminothiazole with 2-bromo-1-(3-chlorophenyl)ethan-1-one under reflux in ethanol for extended periods (e.g., 16 hours). This step forms the imidazo[2,1-b]thiazole ring system with the 3-chlorophenyl substituent at position 6. The reaction proceeds via nucleophilic attack of the amino group on the α-bromo ketone followed by intramolecular cyclization.
Alternative Cyclization Using 2-Mercaptobenzimidazole Derivatives
Another approach uses 2-mercaptobenzimidazole reacting with halogenated acetophenone derivatives (e.g., 3-chloro-3-acetopropyl acetate) followed by cyclization with hydrobromic acid or other acid catalysts to form the thiazoloimidazole ring system. This method often involves intermediate formation of acetylated mercaptobenzimidazole derivatives and subsequent ring closure.
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation has been applied to accelerate the Groebke-Blackburn-Bienayme multicomponent reaction, enabling the formation of imidazo[2,1-b]thiazole derivatives efficiently without solvents. Catalysts such as H3PO4/Al2O3 have been used to promote the reaction at 100 °C, providing good yields and reducing reaction times significantly.
Representative Reaction Scheme and Conditions
Detailed Research Outcomes and Analysis
- The reaction of 2-aminothiazole with α-bromo ketones bearing 3-chlorophenyl substituents under reflux conditions reliably produces the desired imidazo[2,1-b]thiazole core with good yields (typically 60-80%).
- Esterification steps to introduce the ethyl carboxylate at position 2 proceed efficiently under mild conditions using carbodiimide coupling agents, preserving the integrity of the heterocyclic ring.
- Acid-catalyzed cyclization steps are critical for ring closure and formation of the fused imidazo-thiazole system, with hydrobromic acid or polyphosphoric acid commonly employed.
- Microwave-assisted solvent-free methods offer a greener and faster alternative, achieving comparable or superior yields with reduced reaction times and minimized solvent use.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure of the synthesized compounds, with mass spectrometry showing molecular ion peaks consistent with the expected molecular weight (e.g., m/z 331.2 for related derivatives).
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of 2-aminothiazole with α-bromo ketone | 2-Aminothiazole, 2-bromo-1-(3-chlorophenyl)ethan-1-one | Reflux in ethanol, 16 h | 60-80 | Reliable formation of imidazo core |
| Esterification via carbodiimide coupling | Intermediate imidazo-thiazole, ethyl bromoacetate or acid | EDC.HCl, HOBT, TEA, DCM, RT | ~70 | Mild conditions, good selectivity |
| Acid-catalyzed cyclization | Acetylated mercaptobenzimidazole derivatives | Hydrobromic acid, reflux | Variable | Essential for ring closure |
| Microwave-assisted multicomponent reaction | Aminothiazole, aldehydes, isocyanides | Microwave, H3PO4/Al2O3 catalyst, 100 °C | 82-96 | Rapid, solvent-free, high yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety .
Scientific Research Applications
Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparisons
Substituent Effects on Bioactivity Chlorophenyl vs. Fluorophenyl: The 4-fluorophenyl analog () exhibits higher LogP (3.69) compared to the 4-chlorophenyl derivative, suggesting improved membrane permeability. Fluorine’s electronegativity may also enhance metabolic stability . Positional Isomerism: The 3-chlorophenyl group in the target compound vs.
Synthetic Pathways The 4-chlorophenyl derivative () is synthesized via cyclocondensation of 4-methyl-2-aminothiazole with 2-bromo-1-(4-chlorophenyl)ethanone, followed by esterification. This method is adaptable to the 3-chlorophenyl analog by substituting the bromoethanone precursor . The 4-bromophenyl analog () uses a hydrazide intermediate, highlighting divergent synthetic strategies for functionalization .
Crystallographic and Physicochemical Properties
- The 4-chlorophenyl analog () exhibits a planar imidazo-thiazole core (r.m.s. deviation = 0.003 Å) with π-stacking interactions (3.35–3.41 Å interplane distances). The 3-chlorophenyl isomer may disrupt this planarity, leading to altered packing and solubility .
- The ethyl ester group in all analogs contributes to moderate polarity (PSA = ~71.84 Ų in ), balancing solubility and permeability .
The 3-chlorophenyl variant’s activity remains speculative but could differ due to altered steric/electronic profiles. Bromophenyl derivatives () are intermediates in aldose reductase inhibitor synthesis, indicating utility in diabetic complication management .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate?
- The compound is typically synthesized via cyclization of 2-amino-3-methylthiazole with 2-bromo-1-(3-chlorophenyl)ethanone in acetone under reflux. Post-reaction, crystallization from polar aprotic solvents like DMF enhances purity . Alternative methods include using ethyl 2-bromoacetate and phenyl isothiocyanate in ethanol/acetonitrile, with yields improved by optimizing stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR identifies substituent positions (e.g., methyl, ethyl ester, and chlorophenyl groups). IR spectroscopy confirms carbonyl (C=O) and C-Cl stretches. Mass spectrometry validates molecular weight (e.g., m/z 336.78 for C15H13ClN2O2S) .
Q. What preliminary biological assays are used to evaluate its activity?
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.
- Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays using spectrophotometric methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Solvent selection : Replacing acetone with DMF improves cyclization efficiency.
- Catalysts : Lewis acids (e.g., ZnCl2) or microwave-assisted synthesis reduce reaction time.
- Workup : Purification via preparative HPLC (RP-18 column, acetonitrile/water with 0.1% TFA) increases yield to >75% .
Q. What computational approaches predict the compound’s bioactivity and binding mechanisms?
- Molecular docking : Simulations with SIRT1 or bacterial DNA gyrase reveal binding affinities (e.g., ΔG = -8.2 kcal/mol).
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with antimicrobial potency.
- DFT calculations : Analyze electron distribution at the imidazo-thiazole core to identify reactive sites .
Q. How does the 3-chlorophenyl substituent influence pharmacological activity compared to analogs?
- The 3-chlorophenyl group enhances lipophilicity (logP ≈ 3.5), improving membrane permeability. Its electron-withdrawing nature stabilizes charge-transfer interactions with target enzymes. Comparative studies show 3-Cl derivatives exhibit 2–3x higher cytotoxicity than 4-F or 4-OCH3 analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
